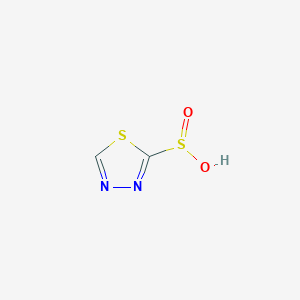![molecular formula C8H9N3O2S B12973385 Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the Gewald reaction, which is a three-component condensation reaction. The key starting materials include an α-cyanoester, elemental sulfur, and a carbonyl compound. The reaction proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Nitro-thienopyrazole derivatives.
Reduction: Amino-thienopyrazole derivatives.
Substitution: Thienopyrazole carboxylic acids.
Scientific Research Applications
Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it targets enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its biological activity .
Comparison with Similar Compounds
Thieno[2,3-b]pyridines: Known for their anticancer and anti-inflammatory properties.
5-Amino-pyrazoles: Used in the synthesis of various heterocyclic compounds with medicinal applications.
Uniqueness: Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its unique fused ring system that combines sulfur and nitrogen atoms. This structural feature imparts distinct electronic properties, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
ethyl 3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H3,9,10,11) |
InChI Key |
MUYNHJLBXUGEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















